molecular formula C12H8N4O4 B4055986 3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol

3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol

Cat. No.: B4055986
M. Wt: 272.22 g/mol
InChI Key: VPMDBNIHLGKKCF-UHFFFAOYSA-N
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Description

3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol is a chemical compound known for its unique structural features and diverse applications It contains a benzoxadiazole ring, which is a heterocyclic compound with nitrogen and oxygen atoms, and a nitro group, which is known for its electron-withdrawing properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol typically involves the reaction of 5-nitro-2,1,3-benzoxadiazole with aniline derivatives. One common method includes the following steps:

    Nitration: The starting material, 2,1,3-benzoxadiazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Amination: The nitrated product is then reacted with aniline in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Oxidation: The compound can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to a quinone.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: Formation of 3-[(5-amino-2,1,3-benzoxadiazol-4-yl)amino]phenol.

    Substitution: Formation of ethers or esters depending on the substituent used.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe in various chemical assays to detect the presence of specific ions or molecules.

    Biology: Employed in cellular imaging to study cellular processes and structures due to its ability to fluoresce under specific wavelengths.

    Medicine: Investigated for its potential use in diagnostic imaging and as a marker for certain biological processes.

    Industry: Utilized in the development of fluorescent dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol primarily involves its interaction with specific molecular targets through its nitro and hydroxyl groups. The nitro group acts as an electron-withdrawing group, affecting the electronic properties of the compound and enabling it to participate in various chemical reactions. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, making it useful in biological applications.

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in glucose uptake studies.

    1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine: A fluorescent phospholipid analog used in lipid studies.

Uniqueness

3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol is unique due to its combination of a benzoxadiazole ring and a phenolic hydroxyl group, which imparts distinct fluorescent properties and reactivity. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical reactivity.

Properties

IUPAC Name

3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O4/c17-8-3-1-2-7(6-8)13-12-10(16(18)19)5-4-9-11(12)15-20-14-9/h1-6,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMDBNIHLGKKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=C(C=CC3=NON=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
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3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
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3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
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3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
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Reactant of Route 6
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3-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol

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